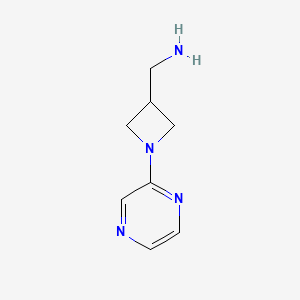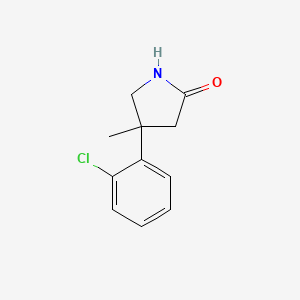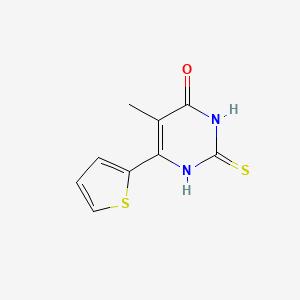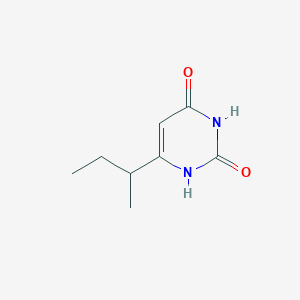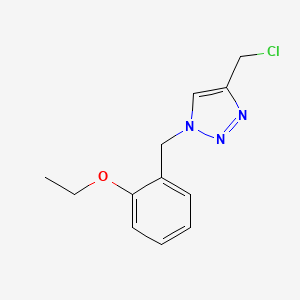
4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole, commonly known as CMET, is a compound belonging to the triazole family. It is an organic compound with a molecular formula of C10H11ClN3O and a molecular weight of 222.7 g/mol. CMET has a variety of applications in scientific research, such as in the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Triazole derivatives, including those similar to 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole, have been synthesized and characterized through spectroscopic and X-ray techniques. These compounds form self-assembled dimers in the solid state, establishing specific bonding interactions which have been analyzed using various theoretical methods (Ahmed et al., 2020).
Molecular Interactions and Stability
- Detailed studies on the tautomeric properties, conformations, and molecular interactions of triazole derivatives have been conducted. These studies include analyses using density functional theory and molecular docking, revealing insights into the stability and binding affinities of these compounds (Karayel, 2021).
Biological Activity
- Some triazole derivatives have been found to exhibit antimicrobial activities. Novel derivatives have been synthesized and screened against various microorganisms, showing good or moderate activities (Bektaş et al., 2007).
Potential in Drug Synthesis
- Triazole-based compounds have been explored for their potential in synthesizing drugs with various therapeutic effects. This includes investigating their inhibition potential against specific enzymes, which could be relevant in developing treatments for diseases like cancer and tuberculosis (Pillai et al., 2019).
Material Science and Chemical Reactions
- The synthesis of triazole derivatives has been important in material science, particularly in the development of new compounds with specific chemical properties. This includes the synthesis of energetic salts, demonstrating good thermal stability and high density (Wang et al., 2007).
properties
IUPAC Name |
4-(chloromethyl)-1-[(2-ethoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-17-12-6-4-3-5-10(12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQUWQUOCDXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





